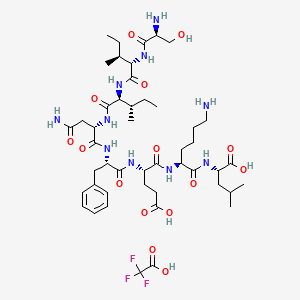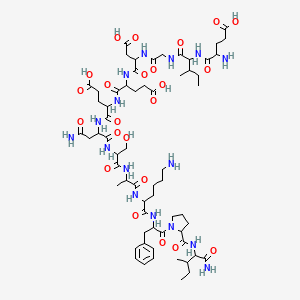
864915-61-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HAEGTFTSDVS acetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of HAEGTFTSDVS acetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
Types of Reactions:
Oxidation: HAEGTFTSDVS acetate can undergo oxidation reactions, particularly at methionine residues, leading to the formation of sulfoxides.
Reduction: Reduction reactions can be employed to reverse oxidation, restoring the original peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups compatible with SPPS.
Major Products Formed:
Oxidation: Sulfoxides and other oxidized derivatives.
Reduction: Restored peptide structure.
Substitution: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
HAEGTFTSDVS acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in stimulating insulin secretion and its potential therapeutic applications in diabetes management.
Medicine: Explored as a potential treatment for type 2 diabetes due to its insulinotropic effects.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Wirkmechanismus
HAEGTFTSDVS acetate exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R) on pancreatic beta-cells. This binding activates the receptor, leading to the stimulation of insulin secretion. The molecular pathway involves the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in insulin release .
Vergleich Mit ähnlichen Verbindungen
Orforglipron (LY3502970): An orally available glucagon-like peptide-1 receptor agonist used for studying obesity and type 1 diabetes.
NNC 92-1687: A selective glucagon receptor antagonist used for researching type 2 diabetes.
Tirzepatide Acetate: A dual glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide receptor agonist.
Uniqueness: HAEGTFTSDVS acetate is unique due to its specific sequence representing the first N-terminal 1-11 residues of GLP-1, which is crucial for its insulinotropic activity. This specificity makes it a valuable tool for studying the mechanisms of insulin secretion and developing therapeutic agents targeting GLP-1R .
Eigenschaften
CAS-Nummer |
864915-61-7 |
|---|---|
Molekularformel |
C₄₈H₇₁N₁₃O₂₀ |
Molekulargewicht |
1150.18 |
Sequenz |
One Letter Code: HAEGTFTSDVS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










